molecular formula C23H20O3 B11390343 10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

Cat. No.: B11390343
M. Wt: 344.4 g/mol
InChI Key: LEOSSFUSKMWPAY-UHFFFAOYSA-N
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Description

10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the furo ring: This step involves the formation of the furo ring via an intramolecular cyclization reaction, often using a base such as potassium carbonate.

    Formation of the cyclohepta ring: This step involves the cyclization of a suitable precursor to form the seven-membered ring, often using a Lewis acid catalyst such as aluminum chloride.

    Methylation and phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents such as halogens, alkyl halides, or sulfonates to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones, carboxylic acids.

    Reduction: Formation of alcohols, alkanes.

    Substitution: Formation of halogenated, alkylated, or sulfonated derivatives.

Scientific Research Applications

10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    10-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one: can be compared with other fused ring compounds such as:

Uniqueness

    Structural Uniqueness: The unique fused ring structure of this compound sets it apart from other compounds, providing distinct chemical and physical properties.

    Functional Uniqueness:

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

15-methyl-16-phenyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(18),2(8),11,13(17),15-pentaen-9-one

InChI

InChI=1S/C23H20O3/c1-14-22(15-8-4-2-5-9-15)19-12-18-16-10-6-3-7-11-17(16)23(24)26-20(18)13-21(19)25-14/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3

InChI Key

LEOSSFUSKMWPAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C4=C(CCCCC4)C(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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